molecular formula C20H20N2O2 B5672332 1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine

Cat. No. B5672332
M. Wt: 320.4 g/mol
InChI Key: NTMJBMXIMMEBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-phenylpiperazine, commonly known as MBZP, is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. MBZP belongs to the class of piperazine derivatives and has been shown to possess unique pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

MBZP acts as a selective agonist for the 5-HT1A and 5-HT1B receptors, which are involved in the regulation of mood, anxiety, and stress response. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of motor function and reward. The exact mechanism of action of MBZP is not fully understood, but it is thought to modulate the activity of these receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MBZP has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of brain metabolism. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its mood-regulating effects. Additionally, MBZP has been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

MBZP has several advantages for lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for MBZP research, including the development of new analogs with improved pharmacological properties, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MBZP and its potential for off-target effects.

Synthesis Methods

The synthesis of MBZP involves the condensation of 3-methyl-2-benzofuranone with piperazine and benzaldehyde. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and yields MBZP as a white crystalline solid.

Scientific Research Applications

MBZP has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a potent serotonin receptor agonist, which makes it a promising candidate for the treatment of mood disorders. Additionally, MBZP has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia.

properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-17-9-5-6-10-18(17)24-19(15)20(23)22-13-11-21(12-14-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMJBMXIMMEBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1-benzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

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